molecular formula C6H5BrIN B6590923 2-Bromo-3-iodo-6-methylpyridine CAS No. 1227579-03-4

2-Bromo-3-iodo-6-methylpyridine

Cat. No.: B6590923
CAS No.: 1227579-03-4
M. Wt: 297.92 g/mol
InChI Key: YAXSYUOPMUUMMI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-bromo-3-iodo-6-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrIN/c1-4-2-3-5(8)6(7)9-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXSYUOPMUUMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-iodo-6-methylpyridine typically involves halogenation reactions. One common method is the bromination of 3-iodo-6-methylpyridine. This reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available precursors. The process often includes halogenation, purification, and crystallization steps to obtain the compound in high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-iodo-6-methylpyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, in Suzuki-Miyaura coupling, the products are typically biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Bromo-3-iodo-6-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-iodo-6-methylpyridine in chemical reactions involves the reactivity of the bromine and iodine substituents. These halogens can be selectively activated and replaced through various catalytic processes, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Halogen-Substituted Pyridines

2-Bromo-3-hydroxy-6-iodopyridine
  • CAS : 129611-32-1
  • Formula: C₅H₃BrINO
  • Key Differences : Replaces the methyl group (position 6) with a hydroxyl (-OH) group.
  • Impact: The hydroxyl group increases polarity and hydrogen-bonding capacity, altering solubility (e.g., higher water solubility compared to the methyl analogue) .
6-Bromo-2-chloro-4-iodopyridin-3-amine
  • CAS: Not explicitly listed (Catalog # HB194-1)
  • Formula : C₅H₃BrClIN₂
  • Key Differences: Introduces chlorine (position 2) and an amino group (position 3) instead of iodine.
  • Impact: The amino group (-NH₂) enables participation in condensation reactions, unlike the iodine in the parent compound. Chlorine’s smaller atomic radius reduces steric effects compared to bromine .
3-Bromo-2-chloro-6-(methylthio)pyridine
  • CAS : 1809158-14-2
  • Formula : C₆H₅BrClNS
  • Key Differences : Substitutes iodine with chlorine and adds a methylthio (-SCH₃) group at position 4.
  • Impact: Methylthio groups are strong electron donors, increasing electron density on the pyridine ring and altering regioselectivity in electrophilic substitutions .

Methyl-Substituted Pyridines

2-Bromo-3-methylpyridine
  • CAS : 3430-17-9
  • Formula : C₆H₆BrN
  • Key Differences : Lacks iodine at position 3.
  • Impact :
    • Lower molecular weight (172.03 g/mol) and reduced halogen bonding capacity.
    • Boiling point: 95–96°C at 12 mmHg, significantly lower than the iodine-containing analogue due to weaker intermolecular forces .
2-Bromo-6-methylpyridine
  • CAS : 5315-25-3
  • Formula : C₆H₆BrN
  • Key Differences : Methyl group at position 6 (same as parent compound) but lacks iodine.
  • Impact :
    • Boiling point: 102–103°C at 20 mmHg, higher than 2-bromo-3-methylpyridine due to increased symmetry .

Functional Group Variations

2-Amino-3-bromo-6-methylpyridine
  • CAS : 126325-46-0
  • Formula : C₆H₇BrN₂
  • Key Differences: Replaces iodine with an amino (-NH₂) group.
  • Impact: The amino group facilitates participation in Buchwald–Hartwig amination, diverging from the Suzuki coupling typically favored by iodine .
3-Amino-2-bromo-6-methoxypyridine
  • CAS: Not explicitly listed
  • Formula : C₆H₇BrN₂O
  • Key Differences: Introduces methoxy (-OCH₃) at position 6 and amino at position 3.
  • Impact :
    • Methoxy groups are electron-donating, increasing ring electron density and altering reaction pathways compared to methyl-substituted derivatives .

Physicochemical Properties Comparison

Compound Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Key Substituents
This compound 297.92 Not reported Not reported Br (2), I (3), CH₃ (6)
2-Bromo-3-methylpyridine 172.03 95–96 (12 mmHg) Not reported Br (2), CH₃ (3)
2-Bromo-6-methylpyridine 172.03 102–103 (20 mmHg) Not reported Br (2), CH₃ (6)
2-Bromo-3-hydroxy-6-iodopyridine 299.91 Not reported Not reported Br (2), I (3), OH (6)
6-Bromo-2-chloro-4-iodopyridin-3-amine 308.36 Not reported Not reported Br (6), Cl (2), I (4), NH₂ (3)

Data sourced from .

Biological Activity

2-Bromo-3-iodo-6-methylpyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological systems, making it a candidate for further investigation in pharmacology and biochemistry.

The molecular formula of this compound is C_7H_6BrI_N, with a molecular weight of approximately 284.93 g/mol. The presence of both bromine and iodine atoms contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that halogenated pyridines can possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Enzyme Inhibition : This compound may interact with specific enzymes, such as cytochrome P450, affecting their catalytic activity and influencing metabolic pathways.
  • Cell Signaling Modulation : It has been suggested that this compound can modulate cell signaling pathways, impacting cellular proliferation and differentiation.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The compound demonstrated significant inhibition against gram-positive bacteria, indicating its potential application as an antimicrobial agent.

CompoundBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus15
2-Bromo-3-chloro-6-methylpyridineEscherichia coli12

Enzyme Interaction Studies

Research focusing on the interaction of halogenated pyridines with cytochrome P450 enzymes revealed that this compound could act as a competitive inhibitor. This finding suggests that the compound may alter drug metabolism and efficacy.

Cell Signaling Pathway Modulation

In vitro studies have shown that treatment with this compound can activate the MAPK/ERK signaling pathway in human cell lines. This activation leads to increased expression of genes associated with cell survival and proliferation.

The biological activity of this compound can be attributed to its ability to bind to specific receptors and enzymes:

  • Enzyme Binding : The compound may inhibit enzyme activity by binding to active sites or allosteric sites, preventing substrate interaction.
  • Gene Regulation : By interacting with transcription factors, it can influence gene expression patterns, leading to altered cellular responses.

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